N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-5-6-15-20-18(22-19(25)23(15)9-11)26-10-16(24)21-17-13(3)7-12(2)8-14(17)4/h5-9H,10H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKYLBTAAPSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Triazin-4-One Core
The pyrido[1,2-a]triazin-4-one scaffold serves as the foundational structure for subsequent modifications. Two primary synthetic routes have been identified:
Condensation of 2-Aminopyridine Derivatives
A quasi-one-pot synthesis adapted from Dagdag (2022) involves the condensation of 2-amino-5-methylpyridine with ethoxycarbonylisothiocyanate to form a thiourea intermediate. Subsequent amination with alkylamines and thermal ring closure at 120–140°C yields 7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-amine derivatives. This method achieves yields of 80–85% under microwave-assisted conditions, reducing side reactions.
Cyclization via Diethyl Ethoxymethylenemalonate
An alternative approach, modified from WO2006/116713, employs diethyl ethoxymethylenemalonate and 2-amino-5-methylpyridine in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Microwave irradiation at 150°C for 20 minutes facilitates cyclization, yielding the triazinone core with a 58% yield after crystallization.
Table 1: Comparison of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Condensation | 2-Amino-5-methylpyridine | Microwave, 140°C | 80–85% |
| Cyclization | Diethyl ethoxymethylenemalonate | DBU, 150°C, microwave | 58% |
Introduction of the Thio Group at Position 2
Thiolation of the triazinone core is critical for enabling subsequent acetamide coupling.
Nucleophilic Substitution with Thiourea
A method analogous to VulcanChem’s protocol (2024) involves treating 7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-chloride with thiourea in ethanol under reflux. The chloride substituent is displaced by a thiol group, forming the 2-mercapto intermediate. Yields of 70–75% are reported after recrystallization from ethanol.
Amidation with N-Mesityl Acetamide
The final step involves coupling the thiolated intermediate with N-mesityl bromoacetamide .
Alkylation Followed by Amidation
A two-step process adapted from PMC6273831 first alkylates the thiol group with bromoacetyl chloride in tetrahydrofuran (THF), yielding 2-(bromoacetylthio)-7-methyl-4-oxo-triazinone. Subsequent reaction with mesitylamine in the presence of triethylamine (TEA) at 50°C for 6 hours produces the target compound with a 65% overall yield.
One-Pot Thioetherification-Amidation
A streamlined approach combines 2-mercapto-triazinone , bromoacetic acid , and mesitylamine in a single pot using DMF as a solvent. The reaction proceeds via in situ formation of bromoacetamide, which couples directly to the thiol group. This method reduces purification steps but yields slightly lower (60%) due to competing side reactions.
Table 2: Amidation Methods and Yields
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation-Amidation | Bromoacetyl chloride, mesitylamine | THF, TEA, 50°C | 65% |
| One-Pot | Bromoacetic acid, mesitylamine | DMF, 80°C | 60% |
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Challenges and Mitigation Strategies
Byproduct Formation
Competing acetylations during amidation are minimized by using excess mesitylamine (1.5 equiv) and low temperatures (50°C).
Moisture Sensitivity
Thiolation steps require anhydrous conditions, achieved through molecular sieves and nitrogen atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to triazines exhibit significant antiviral properties. For instance, derivatives of triazolethiones have shown efficacy against various viral strains by inhibiting replication mechanisms. A study published in the Journal of Medicinal Chemistry highlighted modifications in the triazole ring that enhance antiviral activity against SARS-CoV, suggesting a promising avenue for drug development.
Anticancer Activity
In vitro studies have demonstrated that derivatives of N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxicity was assessed using standard assays, revealing that certain derivatives possess higher potency than conventional chemotherapeutics like cisplatin. A notable study published in Pharmaceutical Biology reported IC50 values comparable to established treatments.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. For example, benzothioate derivatives derived from triazolethiones demonstrated strong antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that the thioether moiety may enhance the antimicrobial properties of these compounds.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Reactive Oxygen Species Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cellular Targets : The thioether group may facilitate interactions with cellular proteins or nucleic acids, disrupting normal cellular functions.
Study on Anticancer Activity
A comprehensive study evaluated various pyrido-triazine derivatives for their anticancer effects. The results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics.
Study on Antiviral Properties
Research focusing on triazole derivatives against SARS-CoV found that structural modifications significantly affected antiviral activity. This highlights the importance of structure–activity relationships in developing effective antiviral agents.
Mechanism of Action
The mechanism of action of N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.
Other pyridotriazine derivatives: Share the pyridotriazine core but differ in substituents, leading to varied chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of a mesityl group, a pyridotriazine ring, and a thioacetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S. The compound features a mesityl group and a pyrido[1,2-a][1,3,5]triazin moiety linked via a thioacetamide functional group. This unique structure contributes to its biological activity.
This compound exhibits its biological effects primarily through:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. This mechanism can affect various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.
2. Receptor Modulation:
It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that N-mesityl derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 3.1 | Colon Cancer | 0.41 - 0.69 |
| 3.1 | Melanoma | 0.48 - 13.50 |
| 3.1 | Ovarian Cancer | 0.25 - 5.01 |
The above table summarizes findings from studies evaluating the anticancer activity of related compounds with similar structural features .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thioacetamide derivatives similar to N-mesityl compounds:
Study 1:
In one study, a series of N-cycloalkyl-(cycloalkylaryl)-2-thioacetamides were synthesized and tested for cytotoxicity against various cancer cell lines using bioluminescence assays. The results indicated that these compounds displayed considerable cytotoxicity .
Study 2:
Another investigation explored the structure-activity relationship (SAR) among thiazole and thiadiazole-containing compounds. The findings highlighted the importance of specific functional groups in enhancing anticancer activity .
Comparative Analysis
When compared to other compounds with similar structures:
| Compound | Description | Biological Activity |
|---|---|---|
| N-mesityl-2-thioethanol | Similar structure with an ethanol group | Varies; potential for different reactivity |
| N-mesityl-2-thiopropionamide | Contains propionamide group | Different interactions with biological targets |
This comparison illustrates how slight modifications in the molecular structure can lead to variations in biological activity .
Q & A
Q. Optimization Tips :
- Control reaction temperatures (typically 60–100°C for cyclization steps ).
- Use inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
What are the critical challenges in characterizing the purity of this compound via NMR and MS, and how can they be mitigated?
Methodological Answer :
Common Challenges :
- Signal overlap in <sup>1</sup>H NMR due to aromatic protons in the pyrido-triazine and mesityl groups .
- Low ionization efficiency in MS due to the compound’s high molecular weight and polarity .
Q. Solutions :
- Advanced NMR Techniques : Use <sup>13</sup>C NMR and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- High-Resolution MS (HRMS) : Employ ESI(+) or MALDI-TOF with matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) to enhance ionization .
- Complementary Techniques : Pair with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Variability in buffer pH, temperature, or DMSO concentration (e.g., >1% DMSO may inhibit targets ).
- Cell Line Differences : Use standardized cell lines (e.g., HEK293 for kinase assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Compound Stability : Test degradation under assay conditions via LC-MS; use fresh stock solutions in anhydrous DMSO .
Q. Data Reconciliation Workflow :
Replicate experiments with controlled variables.
Cross-validate using structural analogs (e.g., triazolo-pyrimidine derivatives ).
Apply statistical models (e.g., ANOVA) to identify outliers .
What advanced methodologies are recommended for studying target interactions (e.g., enzyme inhibition)?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding kinetics (KD, kon/koff) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain). Refine structures using SHELX (e.g., SHELXL for small-molecule refinement).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer-matched conditions .
Q. Table 1: Comparison of Interaction Study Methods
| Method | Throughput | Sensitivity | Key Outputs |
|---|---|---|---|
| SPR | Medium | High | Kinetic parameters |
| X-ray | Low | Atomic | 3D binding mode |
| ITC | Low | Moderate | Thermodynamic constants |
How can reaction conditions be optimized for introducing the thioacetamide group?
Q. Methodological Answer :
- Thiol Activation : Use Mitsunobu conditions (DIAD, PPh3) for stereospecific thioether formation .
- Solvent Selection : Prefer polar aprotic solvents (DMF, DMSO) to stabilize thiolate intermediates .
- Catalysis : Employ Cu(I) catalysts (e.g., CuI) for Ullmann-type coupling between thiols and aryl halides .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Maximizes coupling rate |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
| Equivalents of Thiol | 1.2–1.5 eq | Minimizes side products |
What crystallization strategies enhance success in X-ray diffraction studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
